molecular formula C16H22ClNO6S B13886706 2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid

2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid

Cat. No.: B13886706
M. Wt: 391.9 g/mol
InChI Key: BWUADNOXBBURKS-UHFFFAOYSA-N
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Description

2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid is a complex organic compound that belongs to the class of sulfamoyl benzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the attachment of the 7-ethoxy-7-oxoheptyl group through an esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the chloro and sulfamoyl groups allows the compound to form strong interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the 7-ethoxy-7-oxoheptyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(N-(7-ethoxy-7-oxoheptyl)sulfamoyl)benzoic acid is unique due to the presence of the 7-ethoxy-7-oxoheptyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H22ClNO6S

Molecular Weight

391.9 g/mol

IUPAC Name

2-chloro-4-[(7-ethoxy-7-oxoheptyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H22ClNO6S/c1-2-24-15(19)7-5-3-4-6-10-18-25(22,23)12-8-9-13(16(20)21)14(17)11-12/h8-9,11,18H,2-7,10H2,1H3,(H,20,21)

InChI Key

BWUADNOXBBURKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

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